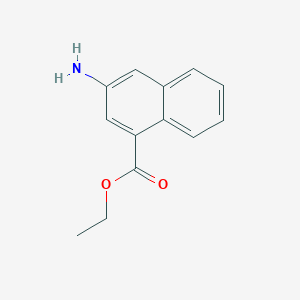
1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The hydroxyl group is introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Applications De Recherche Scientifique
1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-methyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a methyl group instead of a cyclopentyl group.
1-(4-chlorophenyl)-1H-pyrazol-3-yl)ethanone: Contains a chlorophenyl group instead of a cyclopentyl group.
Uniqueness
1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other pyrazole derivatives
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(1-cyclopentyl-4-hydroxypyrazol-3-yl)ethanone |
InChI |
InChI=1S/C10H14N2O2/c1-7(13)10-9(14)6-12(11-10)8-4-2-3-5-8/h6,8,14H,2-5H2,1H3 |
Clé InChI |
VUUMXIDCGUEDPI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NN(C=C1O)C2CCCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8714282.png)




![1-Bromo-3-[(4-methoxybenzyl)oxy]propane](/img/structure/B8714323.png)
![6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8714325.png)
![1-Nitro-3-[2-(trimethylsilyl)ethynyl]-benzene](/img/structure/B8714333.png)





